molecular formula C17H14BrN3O3 B14984887 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

Cat. No.: B14984887
M. Wt: 388.2 g/mol
InChI Key: ZNCJMEQTMBKTAI-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Bromination: The bromophenyl group can be introduced by brominating the appropriate phenyl precursor using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The final step involves coupling the bromophenyl-oxadiazole intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the ethoxybenzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be applied.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide

InChI

InChI=1S/C17H14BrN3O3/c1-2-23-14-9-5-12(6-10-14)17(22)19-16-15(20-24-21-16)11-3-7-13(18)8-4-11/h3-10H,2H2,1H3,(H,19,21,22)

InChI Key

ZNCJMEQTMBKTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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